(S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrolidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with α-haloketones under acidic conditions.
Attachment of the Thiazole Ring to the Pyrrolidine Ring: The thiazole ring is then attached to the pyrrolidine ring via a nucleophilic substitution reaction, where the thiazole acts as a nucleophile.
Introduction of the Tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
(S)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
4-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-(Thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester: Another similar compound with a different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific combination of the thiazole and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2O2S2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(1,3-thiazol-5-ylmethylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-5-4-10(7-15)18-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3/t10-/m0/s1 |
InChI Key |
LKYYCBYKOUSKAT-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CN=CS2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=CS2 |
Origin of Product |
United States |
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